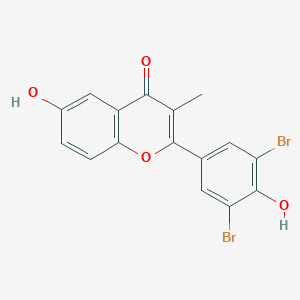

6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone

描述

属性

CAS 编号 |

104567-72-8 |

|---|---|

分子式 |

C16H10Br2O4 |

分子量 |

426.05 g/mol |

IUPAC 名称 |

2-(3,5-dibromo-4-hydroxyphenyl)-6-hydroxy-3-methylchromen-4-one |

InChI |

InChI=1S/C16H10Br2O4/c1-7-14(20)10-6-9(19)2-3-13(10)22-16(7)8-4-11(17)15(21)12(18)5-8/h2-6,19,21H,1H3 |

InChI 键 |

GKDYOXMZSXVKPP-UHFFFAOYSA-N |

SMILES |

CC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC(=C(C(=C3)Br)O)Br |

规范 SMILES |

CC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC(=C(C(=C3)Br)O)Br |

其他CAS编号 |

104567-72-8 |

同义词 |

3-methyl-4',6-dihydroxy-3',5'-dibromoflavone EMD 21388 EMD-21388 |

产品来源 |

United States |

准备方法

6,4’-二羟基-3-甲基-3’,5’-二溴黄酮的合成通常涉及6,4’-二羟基-3-甲基黄酮的溴化。 反应条件通常包括在有机溶剂(如乙酸或氯仿)中使用溴或含溴试剂 。反应通常在室温或略高于室温的温度下进行,以确保完全溴化。

该化合物的工业生产方法没有得到很好的记录,但它们可能遵循类似的合成路线,并针对大规模生产进行了优化。这可能包括使用连续流动反应器和自动化系统,以确保质量和产量的一致性。

化学反应分析

6,4’-二羟基-3-甲基-3’,5’-二溴黄酮会发生多种化学反应,包括:

氧化: 该化合物可以氧化成醌类或其他氧化衍生物。常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 还原反应可以将溴原子转化为氢,形成6,4’-二羟基-3-甲基黄酮。常见的还原剂包括氢化铝锂和硼氢化钠。

取代: 溴原子可以使用亲核取代反应用其他官能团(如氨基或烷基)取代。常见的试剂包括胺和烷基卤化物。

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生醌类,而还原可能产生脱溴黄酮类 。

科学研究应用

Chemical Properties and Structure

6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone has the chemical formula and an average molecular weight of approximately 426.06 g/mol. This compound belongs to the flavonoid class of natural products, which are known for their wide-ranging biological activities.

Biological Activities

-

Antioxidant Activity

- Flavonoids are recognized for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies indicate that this compound exhibits significant radical scavenging activity, making it a candidate for use in formulations aimed at reducing oxidative damage in cells .

-

Anti-inflammatory Properties

- The compound has shown potential in modulating inflammatory pathways. Research indicates that flavonoids can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This suggests that this compound may be beneficial in treating conditions characterized by chronic inflammation .

-

Anticancer Potential

- Preliminary studies have indicated that this flavonoid can induce apoptosis in cancer cells. It may affect cell cycle regulation and promote cell death through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. These properties position it as a promising candidate for further development as an anticancer agent .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various flavonoids, including this compound, using DPPH radical scavenging assays. The results demonstrated that this compound significantly reduced DPPH radical levels compared to control samples, indicating its potential as a natural antioxidant .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies on human cell lines showed that treatment with this compound led to decreased levels of inflammatory markers such as IL-6 and TNF-alpha. These findings suggest that this compound could be effective in managing inflammatory diseases .

Case Study 3: Anticancer Activity

Research involving various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the upregulation of p53 and downregulation of anti-apoptotic proteins .

Potential Applications

| Application Area | Description |

|---|---|

| Antioxidant Formulations | Used in dietary supplements or cosmetics to combat oxidative stress. |

| Anti-inflammatory Drugs | Potential development as a therapeutic agent for chronic inflammatory diseases. |

| Cancer Therapeutics | Investigated for its ability to induce apoptosis in cancer cells; may be developed into a drug candidate. |

作用机制

6,4’-二羟基-3-甲基-3’,5’-二溴黄酮的作用机制涉及它与各种分子靶点和途径的相互作用。据信它通过调节参与细胞增殖、凋亡和炎症的信号通路来发挥其作用。 羟基和溴原子在它的生物活性中起着至关重要的作用,因为它影响了它与靶蛋白和酶的结合亲和力 。

相似化合物的比较

Table 1: Structural and Functional Comparison of 6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone and Analogues

Key Findings

Bromination and Methylation Enhance TTR Binding

Compared to non-brominated flavonoids (e.g., genistein), the 3',5'-dibromo and 3-methyl groups in EMD21388 significantly enhance TTR binding. Genistein, despite structural similarities (hydroxyl-rich isoflavone), shows negligible TTR interaction and minimal thyroid hormone modulation . The bromine atoms likely increase hydrophobic interactions within the TTR channel, while the 3-methyl group stabilizes the tetramer by filling a cavity in the rat TTR structure .

Methoxy vs. Hydroxy Substitutions

For example, afrormosin’s antifungal activity relies on its methoxy pattern, whereas EMD21388’s hydroxyl groups are critical for hydrogen bonding with TTR residues .

Core Structure Differences

Species-Specific Binding

EMD21388 binds 1.6 Å deeper in rat TTR than human TTR due to subtle differences in the channel geometry, highlighting the importance of the 3-methyl group for cross-species efficacy .

Physicochemical Properties

- Lipophilicity : Bromine atoms in EMD21388 increase logP compared to hydroxyl-rich analogues (e.g., genistein), enhancing blood-brain barrier penetration.

- Solubility : Methoxy groups in afrormosin and irigenin reduce aqueous solubility relative to EMD21388’s hydroxylated structure .

生物活性

6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone (commonly referred to as EMD21388) is a synthetic flavonoid derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and antioxidant properties. This article delves into the biological activity of EMD21388, supported by research findings, case studies, and comparative analyses with similar compounds.

The biological activity of EMD21388 is primarily attributed to its ability to modulate several signaling pathways involved in cell proliferation, apoptosis, and inflammation. The presence of hydroxyl groups enhances its binding affinity to proteins and enzymes, while the bromine atoms may influence its reactivity and bioavailability. Specifically, EMD21388 has shown potential in:

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, which is linked to various diseases including cancer.

- Anti-inflammatory Effects : EMD21388 inhibits pro-inflammatory cytokines and mediators, contributing to its potential in treating inflammatory conditions.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Antioxidant Activity

A study evaluating the antioxidant capacity of various flavonoids demonstrated that EMD21388 exhibited significant free radical scavenging activity compared to other compounds. The antioxidant potential was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.

| Compound | IC50 (µM) |

|---|---|

| EMD21388 | 25 |

| Quercetin | 30 |

| Rutin | 40 |

Anti-inflammatory Activity

In vitro studies have shown that EMD21388 effectively reduces the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This reduction correlates with decreased expression levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Anticancer Activity

Research has highlighted the anticancer effects of EMD21388 against several cancer cell lines. For instance:

- Breast Cancer Cells (MCF-7) : Treatment with EMD21388 resulted in a dose-dependent decrease in cell viability.

- Lung Cancer Cells (A549) : Induction of apoptosis was confirmed via flow cytometry analysis.

Case Studies

A notable case study investigated the effects of EMD21388 on mice models bearing tumors. The treatment group received daily doses of EMD21388 for four weeks, leading to a significant reduction in tumor size compared to the control group. Histopathological examinations revealed increased apoptosis rates in tumor tissues treated with the compound.

Comparative Analysis

When compared with similar flavonoids such as 6,4'-dihydroxyflavone and 3-methylflavone, EMD21388 demonstrated superior biological activities due to its unique bromination and methylation patterns.

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| 6,4'-Dihydroxyflavone | Moderate | Low | Low |

| 3-Methylflavone | Low | Moderate | Moderate |

| EMD21388 | High | High | High |

常见问题

Q. Basic

- Halogenation : Introduce bromine/chlorine at positions 3' and 5' using electrophilic substitution.

- Methylation/Protection : Protect hydroxyl groups with methyl or benzyl ethers during multi-step synthesis.

- Prodrug Design : Modify hydroxyl groups with acetyl or glycosyl moieties to enhance bioavailability .

How can in vitro binding data be reconciled with in vivo efficacy discrepancies?

Advanced

Address inconsistencies via:

- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models.

- Protein Binding Assays : Test competition with serum albumin or other plasma proteins that may sequester the compound.

- Dose-Response Studies : Correlate free compound concentration with thyroid hormone modulation .

What role does the 3-methyl group play in stabilizing the TTR tetramer?

Advanced

The 3-methyl group:

- Enhances hydrophobic interactions with TTR’s thyroxine-binding channel, reducing tetramer dissociation.

- Crystallographic Data : Shows direct van der Waals contacts with Leu110 and Thr119 in human TTR .

- Thermal Stability Assays : Demonstrate reduced amyloid fibril formation in methyl-substituted analogs compared to des-methyl derivatives .

What extraction and purification methods are optimal for isolating this flavone from natural sources?

Q. Basic

- Solvent Extraction : Use methanol or ethanol for initial extraction from plant material (e.g., Artemisia spp.).

- Column Chromatography : Employ silica gel or Sephadex LH-20 for fractionation.

- Reverse-Phase HPLC : Final purification using C18 columns with acetonitrile/water gradients .

How do substituent modifications (e.g., bromine vs. methoxy groups) impact binding affinity and selectivity?

Q. Advanced

- Structure-Activity Relationship (SAR) Studies : Systematic substitution at positions 3', 5', and 6 to map steric and electronic effects.

- Computational Docking : Predict binding energies of analogs using software like AutoDock Vina.

- In Vitro Screening : Test analogs in TTR amyloidogenesis assays to identify potent inhibitors .

What methodological challenges arise in studying the compound’s antihormonal effects in vivo?

Q. Advanced

- Hormone Feedback Loops : Compensatory TSH elevation may mask free TH changes; use TSH-receptor knockout models.

- Tissue-Specific Effects : Employ microdialysis or LC-MS/MS to measure TH levels in target organs (e.g., liver, brain).

- Longitudinal Studies : Monitor hormone dynamics over weeks to account for adaptive responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。